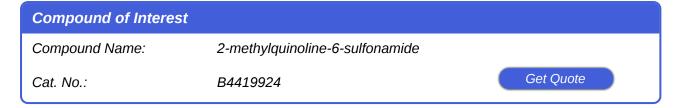


# Spectroscopic Data of 2-Methylquinoline-6-Sulfonamide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **2-methylquinoline-6-sulfonamide**, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its constituent functional groups and related chemical structures. The guide also outlines comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

### **Predicted Spectroscopic Data**

The following tables summarize the predicted quantitative spectroscopic data for **2-methylquinoline-6-sulfonamide**. These values are estimated based on known chemical shifts, characteristic vibrational frequencies, and common fragmentation patterns of the 2-methylquinoline and sulfonamide moieties.

#### Table 1: Predicted <sup>1</sup>H NMR Data (500 MHz, DMSO-d<sub>6</sub>)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.3 - 8.5	S	1H	H5
~8.0 - 8.2	d	1H	Н8
~7.8 - 8.0	d	1H	H4
~7.6 - 7.8	dd	1H	H7
~7.4 - 7.6	d	1H	H3
~7.2 (broad s)	S	2H	-SO2NH2
~2.7	S	3H	-СНз

Table 2: Predicted <sup>13</sup>C NMR Data (125 MHz, DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
~158	C2
~148	C8a
~145	C6
~136	C4
~130	C4a
~128	C8
~126	C5
~124	C7
~122	C3
~25	-CH₃

**Table 3: Predicted IR Spectroscopy Data** 



Wavenumber (cm⁻¹)	Intensity	Assignment
3350 - 3250	Medium, Sharp	N-H stretch (sulfonamide)
3050 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Weak	Aliphatic C-H stretch
1600 - 1450	Strong	C=C and C=N aromatic ring stretch
~1340	Strong	Asymmetric SO <sub>2</sub> stretch
~1160	Strong	Symmetric SO <sub>2</sub> stretch
~900	Strong	S-N stretch

**Table 4: Predicted Mass Spectrometry Data (Electron** 

**lonization - EI)** 

m/z Ratio	Predicted Identity
222	[M] <sup>+</sup> (Molecular Ion)
207	[M - CH <sub>3</sub> ] <sup>+</sup>
158	[M - SO <sub>2</sub> ]+
143	[M - SO <sub>2</sub> NH] <sup>+</sup>
142	[2-methylquinoline]+
78	[SO <sub>2</sub> N] <sup>+</sup>

# **Experimental Protocols**

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **2-methylquinoline-6-sulfonamide**.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**



- Sample Preparation: Accurately weigh 5-10 mg of **2-methylquinoline-6-sulfonamide** and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).[1] The choice of solvent is crucial as it must dissolve the compound without interfering with the signals of interest.
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm
  NMR tube.[1]
- Instrumentation: The <sup>1</sup>H and <sup>13</sup>C NMR spectra should be recorded on a 500 MHz spectrometer.
- Data Acquisition:
  - For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
  - For <sup>13</sup>C NMR, a larger number of scans will be necessary due to the lower natural abundance of the <sup>13</sup>C isotope.[1]
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak of DMSO-d<sub>6</sub>.

#### Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the crystalline 2-methylquinoline-6-sulfonamide directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Background Spectrum: Before analyzing the sample, record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Spectrum: Apply pressure to the sample using the instrument's clamp to ensure good contact with the crystal.[2] Collect the spectrum over a range of 4000-400 cm<sup>-1</sup>.



 Data Analysis: Identify the characteristic absorption bands and compare them with known values for quinoline and sulfonamide functional groups.

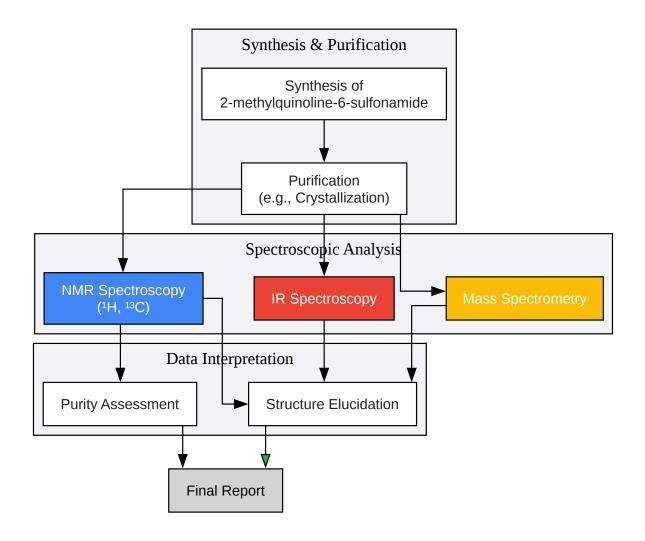
### **Mass Spectrometry (MS)**

- Sample Introduction: Introduce a dilute solution of 2-methylquinoline-6-sulfonamide in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer.
- Ionization: Electron Ionization (EI) is a common technique for small organic molecules that can produce a molecular ion and characteristic fragment ions.[3]
- Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.[4]
- Detection: An electron multiplier or similar detector records the abundance of each ion.
- Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern. This pattern provides valuable information about the structure of the molecule.[5]

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like **2-methylquinoline-6-sulfonamide**.





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Caption: General workflow for the synthesis and spectroscopic analysis of **2-methylquinoline-6-sulfonamide**.

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